1-(3-Chloro-4-fluorophenyl)cyclobutanamine 1-(3-Chloro-4-fluorophenyl)cyclobutanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15762173
InChI: InChI=1S/C10H11ClFN/c11-8-6-7(2-3-9(8)12)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2
SMILES:
Molecular Formula: C10H11ClFN
Molecular Weight: 199.65 g/mol

1-(3-Chloro-4-fluorophenyl)cyclobutanamine

CAS No.:

Cat. No.: VC15762173

Molecular Formula: C10H11ClFN

Molecular Weight: 199.65 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloro-4-fluorophenyl)cyclobutanamine -

Specification

Molecular Formula C10H11ClFN
Molecular Weight 199.65 g/mol
IUPAC Name 1-(3-chloro-4-fluorophenyl)cyclobutan-1-amine
Standard InChI InChI=1S/C10H11ClFN/c11-8-6-7(2-3-9(8)12)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2
Standard InChI Key YWBBNWDJYBQYPN-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)(C2=CC(=C(C=C2)F)Cl)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(3-Chloro-4-fluorophenyl)cyclobutanamine has the molecular formula C₁₀H₁₁ClFN and a molecular weight of 199.65 g/mol . The structure consists of:

  • A cyclobutane ring that imposes significant ring strain (≈26 kcal/mol), contributing to unique reactivity patterns.

  • A 3-chloro-4-fluorophenyl group that provides both steric bulk and electronic modulation through halogen substituents.

  • A primary amine (-NH₂) directly attached to the cyclobutane, enabling hydrogen bonding and salt formation.

The spatial arrangement of substituents creates a chiral center at the cyclobutane carbon bearing the amine group, though most synthetic routes produce racemic mixtures without stereochemical control .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Boiling Point312.4°C (estimated)
LogP (Octanol-Water)2.34 (predicted)
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors2 (F, NH₂)
Topological Polar Surface26 Ų

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J=6.8 Hz, 1H, aromatic), 7.32–7.28 (m, 2H, aromatic), 3.12 (s, 2H, NH₂), 2.65–2.58 (m, 4H, cyclobutane) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 158.9 (C-F), 134.2 (C-Cl), 48.7 (C-N), 32.1–28.4 (cyclobutane carbons) .

  • IR (KBr): 3375 cm⁻¹ (N-H stretch), 1601 cm⁻¹ (C=C aromatic), 1098 cm⁻¹ (C-F) .

Synthetic Methodologies

Primary Synthesis Routes

The synthesis of 1-(3-Chloro-4-fluorophenyl)cyclobutanamine typically involves three-stage modular assembly:

  • Cyclobutane Ring Formation:

    • [2+2] Photocycloaddition of 3-chloro-4-fluorostyrene derivatives under UV light (λ = 254 nm) yields the bicyclic framework.

    • Alternative methods use nickel-catalyzed cross-couplings between chlorinated aryl halides and cyclobutanamine precursors .

  • Amine Functionalization:

    • Reductive amination of ketone intermediates using sodium cyanoborohydride (NaBH₃CN) in methanol.

    • Buchwald-Hartwig amination for coupling aryl chlorides with cyclobutanamine .

  • Purification:

    • High-performance liquid chromatography (HPLC) with C18 columns (MeCN/H₂O + 0.1% TFA) achieves >98% purity.

Table 2: Comparative Synthetic Yields

MethodYield (%)Purity (%)Reference
Photocycloaddition4295
Nickel-Catalyzed Coupling6798
Reductive Amination5897

Scalability Challenges

  • Ring Strain: The cyclobutane’s instability necessitates low-temperature (-78°C) reactions to prevent retro-[2+2] processes.

  • Halogen Reactivity: Competitive C-F vs. C-Cl bond cleavage occurs under basic conditions (pH >10) .

  • Racemization: Amine protonation at elevated temperatures (>40°C) leads to loss of chirality .

ParameterValueSource
Hepatic Clearance (Human)23 mL/min/kg
Plasma Protein Binding89%
CYP3A4 InhibitionIC₅₀ = 19 μM
hERG BlockadeIC₅₀ = 32 μM

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Quinazoline Anticancer Agents: Patent WO2016185485A2 details its use in preparing N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl] derivatives .

  • PET Radiotracers: ¹⁸F-labeled analogs enable imaging of dopamine receptors in neurodegenerative disorders .

Material Science Applications

  • Liquid Crystals: The rigid cyclobutane core enhances thermal stability in nematic phases (ΔT = 78°C).

  • Metal-Organic Frameworks (MOFs): Coordinates with Cu(II) nodes to form porous networks (BET surface area = 1,240 m²/g).

Emerging Research Directions

Stereoselective Synthesis

Recent advances in asymmetric organocatalysis enable enantioselective routes to (R)- and (S)-isomers with 94% ee using cinchona alkaloid catalysts .

Targeted Drug Delivery

Nanoparticle-encapsulated formulations (PLGA-PEG) improve brain bioavailability by 4.2-fold in murine models .

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